

Introduction: Contextualizing 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-1-(phenylsulfonyl)pyrazole
Cat. No.:	B179746

[Get Quote](#)

4-Bromo-1-(phenylsulfonyl)pyrazole (CAS No. 121358-73-4) is a heterocyclic building block of significant interest to the scientific community.^{[1][2]} As a member of the pyrazole family, it serves as a crucial intermediate in the synthesis of novel compounds for pharmaceutical research and development. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.^{[3][4][5][6][7]} The phenylsulfonyl moiety and the bromo-substitution provide specific reactive sites for further molecular elaboration, making this compound a versatile tool for drug development professionals.

However, its utility in the laboratory is predicated on a thorough understanding of its hazard profile and the stringent application of safety protocols. This guide provides an in-depth, experience-driven framework for researchers and scientists to handle **4-Bromo-1-(phenylsulfonyl)pyrazole** safely, ensuring both personal protection and the integrity of experimental outcomes.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. **4-Bromo-1-(phenylsulfonyl)pyrazole** is a solid, crystalline powder that is

classified as hazardous.[\[1\]](#)[\[8\]](#) The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. The key hazard statements and classifications are summarized below.

Hazard Class	Category	GHS Hazard Statement	Signal Word
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Warning

Sources: Sigma-Aldrich, Fisher Scientific.[\[1\]](#)[\[9\]](#)[\[10\]](#)

The causality behind these classifications stems from the compound's chemical reactivity. The pyrazole ring and its substituents can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. If inhaled, the fine powder can irritate the respiratory tract.[\[1\]](#) Ingestion can lead to systemic effects consistent with acute oral toxicity.[\[1\]](#)[\[11\]](#)

Physical and Chemical Properties

Property	Value	Source
CAS Number	121358-73-4	Sigma-Aldrich [1]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂ S	Sigma-Aldrich [1]
Molecular Weight	287.13 g/mol	Sigma-Aldrich [1]
Physical State	Solid, Crystalline Powder	ChemicalBook, Sigma-Aldrich [1] [8]
Melting Point	90-92 °C	Sigma-Aldrich [1]
Storage Class	11 (Combustible Solids)	Sigma-Aldrich [1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a multi-layered approach combining robust engineering controls with appropriate PPE.

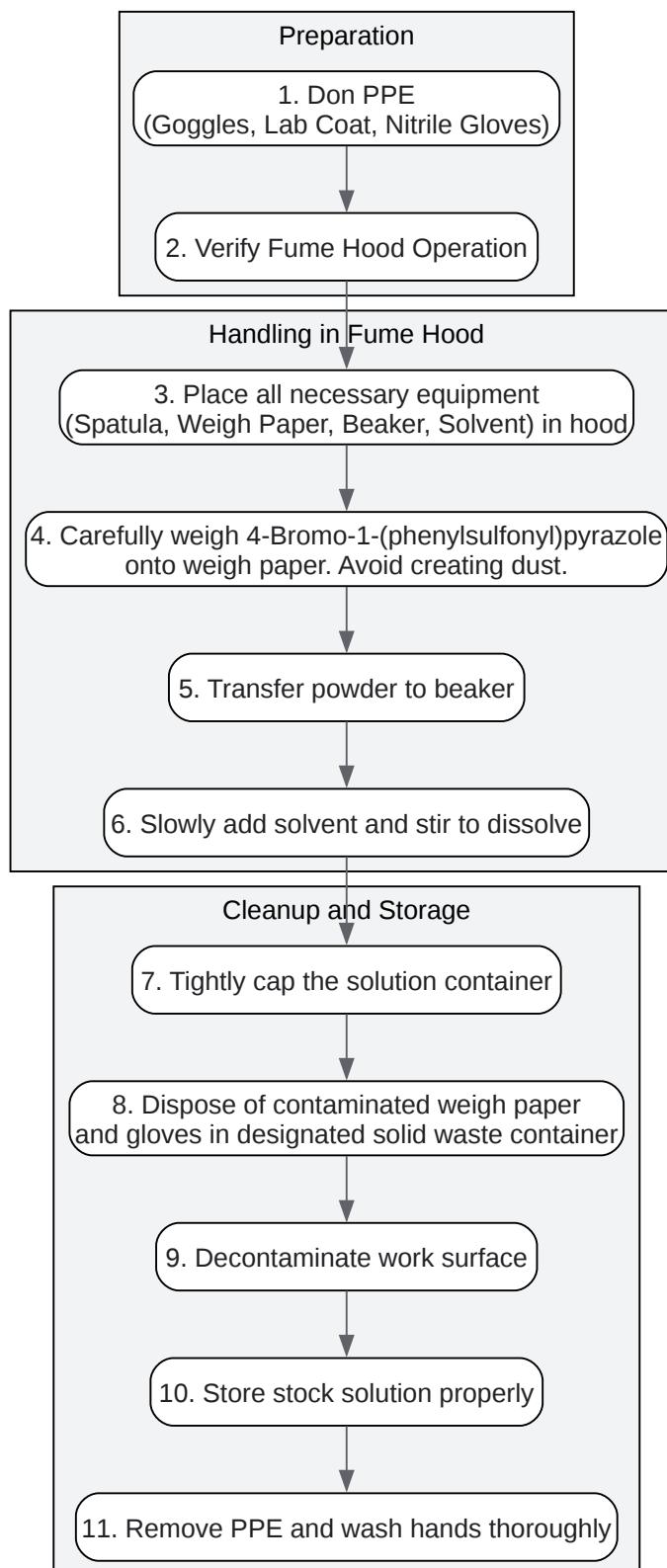
Engineering Controls: The First Line of Defense

- Chemical Fume Hood: All manipulations of **4-Bromo-1-(phenylsulfonyl)pyrazole** powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[\[8\]](#)[\[9\]](#) This is non-negotiable, as the hood contains airborne particles and prevents inhalation, which can cause respiratory irritation.[\[1\]](#)[\[12\]](#)
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[\[8\]](#)[\[9\]](#)[\[12\]](#)
- Emergency Stations: Ensure that a fully functional emergency eyewash station and safety shower are located in close proximity to the workstation.[\[10\]](#)[\[12\]](#) Their accessibility is critical for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment. For this compound, the following are mandatory:

- Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8][10][12] A face shield should be considered if there is a significant risk of splashing.
- Skin Protection:
 - Gloves: Use chemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected for tears or holes before each use.[8][11] After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly. [8]
 - Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect the skin and personal clothing from contamination.[8][9]
- Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator (or equivalent EN 149 standard) must be used.[8][12]


The rationale for this specific combination of PPE is to create a complete barrier against the identified hazards: skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Section 3: Standard Operating Procedure (SOP) for Handling and Storage

Adherence to a validated SOP is critical for ensuring safety and experimental reproducibility.

Workflow for Safe Handling and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling **4-Bromo-1-(phenylsulfonyl)pyrazole**.

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

- Container: Store in the original, tightly closed container.[8][9][12][13]
- Environment: Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[8][9][10]
- Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, which can cause vigorous reactions.[9][10][12]

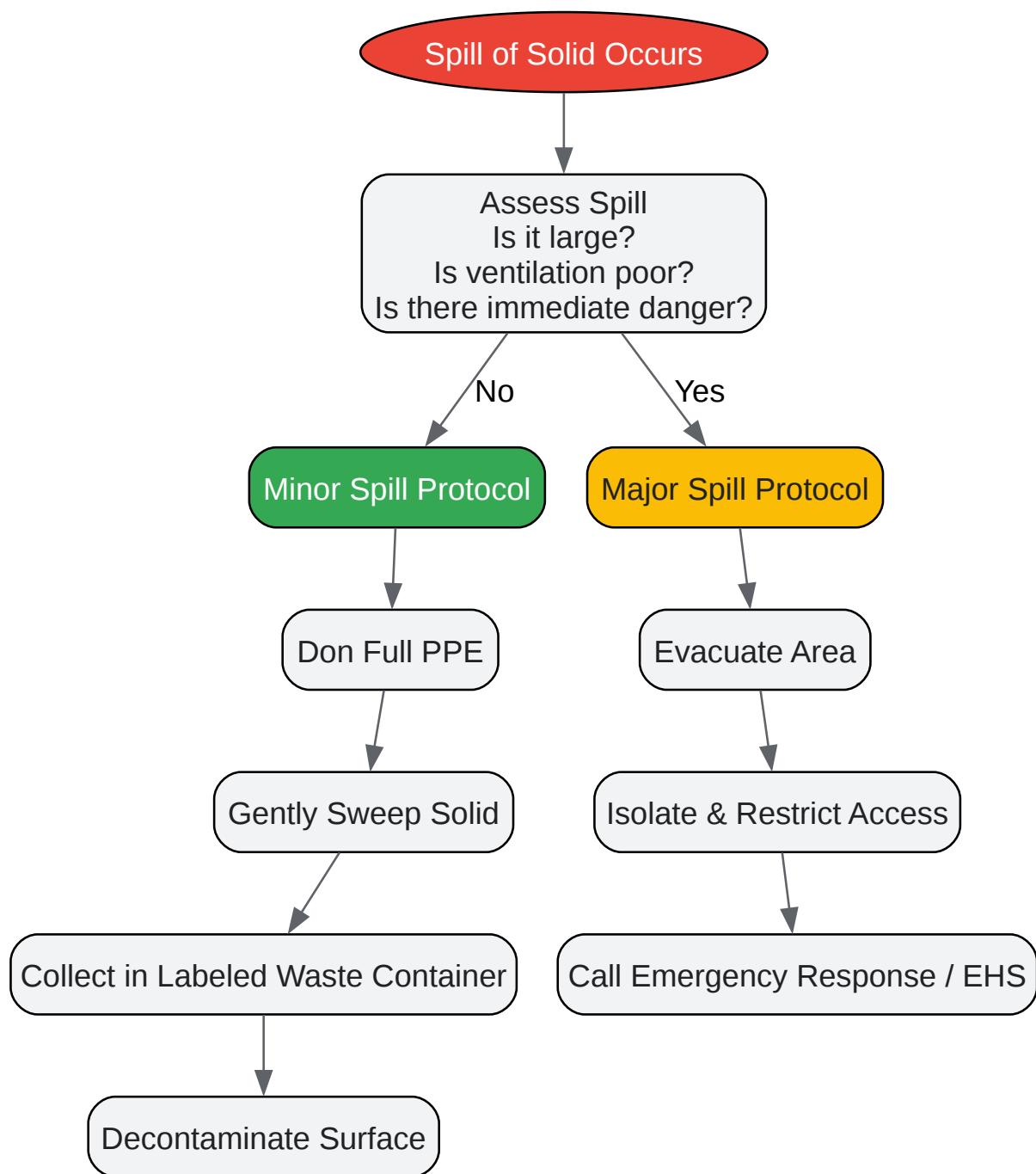
Section 4: Spill Management and Emergency Response

Preparedness is key to mitigating the impact of an accidental spill. The response protocol is dictated by the scale of the spill.

Minor Spill Response (Solid Powder)

A minor spill is defined as a small quantity (< 5g) that can be safely managed by trained laboratory personnel without risk of significant exposure or environmental release.[14]

- Alert & Isolate: Alert personnel in the immediate area.
- Assess: Ensure the spill does not pose a fire hazard.
- PPE: Don the appropriate PPE as described in Section 2.2.
- Containment: Avoid creating dust. Do NOT use a dry paper towel, which can aerosolize the powder.[14]
- Cleanup: Gently sweep up the solid material using a brush and scoop or plastic dustpan.[9][10] Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[9][10]
- Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[15][16]


- Report: Document the incident according to your institution's EHS policy.

Major Spill Response

A major spill involves a large quantity of material or occurs in a poorly ventilated area, presenting a significant hazard that is beyond the capability of local staff to clean up.[\[14\]](#)

- EVACUATE: Immediately evacuate the area, alerting others as you leave.
- ISOLATE: Close the doors to the affected area to contain vapors and dust.
- CALL FOR HELP: Contact your institution's emergency response number (e.g., EHS, Campus Safety) and provide details about the chemical spilled and the location.
- ASSIST: Await the arrival of the trained emergency response team and provide them with the Safety Data Sheet (SDS) for **4-Bromo-1-(phenylsulfonyl)pyrazole**.

Emergency Response Decision Flow

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a chemical spill.

Section 5: First Aid and Exposure Management

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

- Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10][12]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9][10] If skin irritation develops or persists, seek medical attention.[9][11][12]
- Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10][12][13]
- Ingestion: Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or a Poison Control Center immediately.[8][9][11]

Section 6: Disposal Considerations

All waste containing **4-Bromo-1-(phenylsulfonyl)pyrazole**, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous waste. Disposal must be carried out through an approved waste disposal plant in strict accordance with all applicable federal, state, and local environmental regulations.[9][11][12][13] Do not allow the chemical to enter drains or waterways.[8][9]

Conclusion

4-Bromo-1-(phenylsulfonyl)pyrazole is a valuable reagent in the field of drug discovery. Its potential, however, is matched by its hazards. By understanding its toxicological profile and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can work with this compound effectively and safely. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

- SAFETY DATA SHEET - 4-Bromoanisole.Fisher Scientific.[Link]
- Chemical spill cleanup procedures.J&K Scientific LLC.[Link]
- 4-Bromopyrazole | C3H3BrN2 | CID 16375.PubChem - NIH.[Link]

- Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflamm
- Laboratory Chemical Spill Cleanup and Response Guide.CUNY.[Link]
- 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, min 97%.CP Lab Safety.[Link]
- Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe ROR γ t Inverse Agonists.PubMed.[Link]
- Standard Operating Procedure for Custodial Chemical Spill Cleanup.Environmental Health & Safety.[Link]
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole: an emerging privileged scaffold in drug discovery.PMC - PubMed Central.[Link]
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Discovery and development of pyrazole-scaffold Hsp90 inhibitors.PubMed.[Link]
- Current status of pyrazole and its biological activities.PMC - PubMed Central.[Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.MDPI.[Link]
- Discovery of N-pyridoyl- Δ 2 -pyrazolines as Hsp90 inhibitors.PubMed.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
- To cite this document: BenchChem. [Introduction: Contextualizing 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179746#4-bromo-1-phenylsulfonyl-pyrazole-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com